molecular formula C14H16N4O4S3 B2773707 N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE CAS No. 637325-64-5

N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Cat. No.: B2773707
CAS No.: 637325-64-5
M. Wt: 400.49
InChI Key: ITTKXRSSWOGTGZ-UHFFFAOYSA-N
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Description

N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a morpholine ring, and a benzamide moiety

Properties

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S3/c1-23-14-17-16-13(24-14)15-12(19)10-3-2-4-11(9-10)25(20,21)18-5-7-22-8-6-18/h2-4,9H,5-8H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTKXRSSWOGTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable thioamide with hydrazine hydrate under reflux conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using methyl iodide.

    Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting the appropriate benzoyl chloride with an amine.

    Coupling Reactions: The final step involves coupling the thiadiazole derivative with the benzamide derivative under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The benzamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrobenzamide or halogenated benzamide derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that compounds containing thiadiazole moieties often exhibit significant antimicrobial , anticancer , and anti-inflammatory properties. The specific activities of N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholine-4-sulfonyl)benzamide include:

  • Anticancer Activity :
    • Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the disruption of specific cellular pathways essential for cancer cell survival and growth.
    • Case studies have shown promising results in reducing tumor size in animal models when administered at specific dosages.
  • Antimicrobial Properties :
    • Similar compounds have demonstrated efficacy against a range of bacterial strains. The presence of the thiadiazole ring is particularly noted for enhancing antimicrobial activity.
    • In vitro studies indicate that this compound exhibits significant inhibition against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects :
    • The morpholine sulfonyl group may contribute to anti-inflammatory properties by modulating inflammatory pathways. Research indicates potential applications in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Introduction of the morpholine sulfonyl group via nucleophilic substitution.
  • Final coupling with benzamide derivatives to yield the target compound.

This synthetic flexibility allows for the development of various derivatives with potentially enhanced biological activities or improved pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
  • N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide

Uniqueness

N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to the presence of both the morpholine ring and the sulfonylbenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholine-4-sulfonyl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thiadiazole ring and a morpholine sulfonyl group, which contribute to its biological activity. The molecular formula is C12H14N4O3S2C_{12}H_{14}N_{4}O_{3}S_{2} with a molecular weight of approximately 306.39 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as tyrosinase, which is crucial for melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders .
  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. It has been tested against various pathogens, including Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations .
  • Cytotoxic Effects : Studies indicate that this compound may exert cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Biological Activity Tested Pathogens/Cell Lines IC50/Effect Concentration Reference
AntibacterialE. coli, S. aureus1 µg/mL
AntifungalAspergillus niger, A. oryzae1 µg/mL
Tyrosinase InhibitionB16F10 cells20 µM
CytotoxicityCancer cell linesVaries (≤20 µM non-toxic)

Case Studies

Recent studies have explored the efficacy of this compound in various contexts:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated that the compound could serve as a potential antimicrobial agent in clinical settings.
  • Cytotoxicity in Cancer Research : In vitro tests on various cancer cell lines showed that the compound could induce apoptosis at specific concentrations while maintaining low toxicity to normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholine-4-sulfonyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the 1,3,4-thiadiazole core. Key steps include:

  • Thioether formation : Reacting 5-mercapto-1,3,4-thiadiazole with methyl iodide under basic conditions (e.g., NaH in DMF) .
  • Sulfonylation : Introducing the morpholine sulfonyl group via coupling with 3-(morpholine-4-sulfonyl)benzoyl chloride in dichloromethane at 0–5°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for ≥95% purity. Reaction yields can be improved by controlling temperature (<10°C during sulfonylation) and using anhydrous solvents .

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Confirm the methylsulfanyl group (δ ~2.5 ppm for CH3S) and morpholine sulfonyl signals (δ ~3.6 ppm for N-CH2) .
  • High-resolution mass spectrometry (HRMS) : Verify the molecular ion [M+H]+ at m/z 455.0821 (calculated for C₁₅H₁₈N₄O₃S₃) .
  • FT-IR : Identify key bands: sulfonyl S=O (~1350 cm⁻¹), thiadiazole C=N (~1600 cm⁻¹) .

Q. What are the standard assays to evaluate its preliminary bioactivity?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Kinase inhibition profiling (e.g., EGFR tyrosine kinase) using fluorescence polarization .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Purity discrepancies : Validate compound purity via HPLC (>98%) and elemental analysis .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
  • Structural analogs : Compare with derivatives lacking the methylsulfanyl group to isolate functional group contributions .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). The morpholine sulfonyl group shows strong hydrogen bonding with Lys721 .
  • QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond acceptors to predict cytotoxicity .
  • MD simulations : Analyze stability of the thiadiazole-morpholine complex in lipid bilayers (100 ns trajectories) .

Q. What experimental designs are recommended to study metabolic stability?

  • Methodological Answer :

  • In vitro microsomal assays : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS. Monitor demethylation of the methylsulfanyl group as a major degradation pathway .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess drug-drug interaction risks .

Q. How can researchers address low solubility in pharmacological assays?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro studies; confirm stability via dynamic light scattering (DLS) .
  • Prodrug derivatization : Synthesize phosphate or acetylated prodrugs to enhance aqueous solubility (>5 mg/mL) .

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